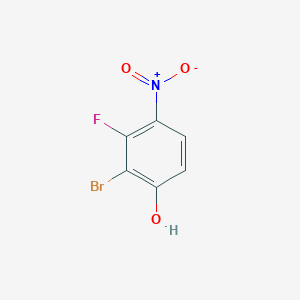

2-Bromo-3-fluoro-4-nitrophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluoro-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-5-4(10)2-1-3(6(5)8)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENHOWWFFRZGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Design for 2 Bromo 3 Fluoro 4 Nitrophenol

Strategic Approaches to Halogenation and Nitration of Phenolic Precursors

The synthesis of polysubstituted phenols like 2-bromo-3-fluoro-4-nitrophenol hinges on the precise control of electrophilic aromatic substitution reactions. The interplay between the activating hydroxyl group and the deactivating, yet ortho-, para-directing halogens, and the meta-directing nitro group dictates the feasibility and outcome of synthetic routes.

Regioselective Bromination Techniques

The introduction of a bromine atom onto a phenolic ring is a well-established transformation, but achieving regioselectivity in the presence of other substituents requires specific reagents and conditions. For phenols, direct bromination tends to occur at the positions ortho and para to the hydroxyl group. chemistryviews.org The challenge in synthesizing this compound lies in directing the bromine to a specific position while other substituents are present.

Several methods have been developed for regioselective bromination. One approach involves the use of N-bromosuccinimide (NBS) under controlled temperature and solvent conditions, which can help to avoid over-bromination. Another strategy employs a combination of potassium bromide (KBr) and an oxidizing agent like ZnAl–BrO3−–layered double hydroxides, which has been shown to favor para-bromination. mdpi.com Furthermore, the use of trimethylsilyl (B98337) bromide (TMSBr) with bulky sulfoxides as additives has been demonstrated to achieve high para-selectivity by forming a hydrogen bond between the thioether byproduct and the phenolic hydroxyl group. chemistryviews.org

The choice of brominating agent and reaction conditions is critical. For instance, treating 4-nitrophenol (B140041) with bromine in glacial acetic acid can yield 2-bromo-4-nitrophenol. In a different approach, vanadium pentoxide (V2O5) in the presence of hydrogen peroxide can effectively promote the regioselective bromination of aromatic substrates using tetrabutylammonium (B224687) bromide (TBAB), offering a milder and more environmentally friendly alternative. organic-chemistry.org

Controlled Fluorination Strategies

Introducing a fluorine atom onto an aromatic ring is often more challenging than bromination and typically requires specialized reagents. Direct fluorination is highly reactive and difficult to control. Therefore, indirect methods are more common. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine.

More modern approaches to fluorination are continually being developed. Late-stage fluorination techniques are of particular interest as they allow for the introduction of fluorine at a later point in a synthetic sequence. mpg.dempg.de This can be advantageous when dealing with complex molecules. Catalytic methods using transition metals to facilitate C-H fluorination with mild electrophilic fluorinating reagents are also emerging as powerful tools. mpg.dempg.de The choice of fluorinating agent and catalyst system is crucial for achieving the desired regioselectivity and avoiding unwanted side reactions.

For the synthesis of fluorinated phenols, it is often more practical to start with a precursor that already contains the fluorine atom. For example, 3-fluoro-4-nitrophenol (B151681) can be synthesized from m-fluorophenol. google.comgoogle.com

Site-Specific Nitration Methods and Isomer Control

Nitration is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. The position of nitration is heavily influenced by the directing effects of the substituents already present on the aromatic ring. In the case of substituted phenols, the hydroxyl group is a strong activating and ortho-, para-directing group, while halogens are deactivating but also ortho-, para-directing. A nitro group, being strongly deactivating, will direct incoming electrophiles to the meta position. libretexts.org

Controlling the regioselectivity of nitration is crucial to avoid the formation of unwanted isomers. beilstein-journals.org For example, the nitration of m-fluorophenol can lead to the formation of both 3-fluoro-4-nitrophenol and 3-fluoro-6-nitrophenol. google.comgoogle.com Separation of these isomers can be challenging. One patented method to improve the yield of 3-fluoro-4-nitrophenol involves reacting m-fluorophenol with sodium nitrate (B79036) in water at a low temperature (-5 to 0 °C) with the slow addition of sulfuric acid. The crude product is then purified by extraction with a mixture of ether and methylene (B1212753) dichloride. google.com

The reaction conditions, particularly temperature and the concentration of the nitrating agent, must be carefully controlled to prevent over-nitration and the formation of byproducts. Computational methods can also be employed to predict the site of substitution in electrophilic aromatic substitution reactions, aiding in the design of synthetic routes with better isomer control. nih.gov

Multi-Step Synthetic Routes to this compound

The synthesis of this compound is not a single-step process but rather a multi-step sequence that requires careful planning of the order of reactions to ensure the correct placement of each substituent. The starting material and the sequence of halogenation and nitration are critical decisions in the synthetic design.

Precursor Synthesis and Derivatization (e.g., from 2-bromo-3-nitrophenol (B27434) or 3-fluoro-4-nitrophenol)

Two logical retrosynthetic pathways involve starting with a precursor that already contains two of the three required substituents.

Route 1: Starting from 3-Fluoro-4-nitrophenol

This approach begins with the commercially available or synthetically accessible 3-fluoro-4-nitrophenol. ontosight.aibiosynth.com The challenge then becomes the regioselective bromination of this precursor. The hydroxyl group at C1, the fluorine at C3, and the nitro group at C4 will all influence the position of the incoming bromine electrophile. The hydroxyl group strongly directs ortho and para. The para position is blocked by the nitro group. The ortho positions are C2 and C6. The fluorine atom is also ortho-, para-directing, and the nitro group is meta-directing. The combined directing effects would likely favor bromination at the C2 or C6 position. Achieving selective bromination at C2 would be the key step.

Route 2: Starting from 2-Bromo-3-nitrophenol

Alternatively, one could start with 2-bromo-3-nitrophenol. chemicalbook.coma2bchem.com The subsequent step would be a controlled fluorination reaction. Introducing the fluorine at the C3 position would be challenging due to the directing effects of the existing substituents. The hydroxyl group would direct to C4 and C6, while the bromine would also direct to C4 and C6. The nitro group would direct to C5. Therefore, achieving fluorination at C3 would likely require a more specialized or directed fluorination method.

A plausible synthetic route starting from 2-bromo-3-nitroanisole (B183254) involves demethylation with boron tribromide to yield 2-bromo-3-nitrophenol. chemicalbook.com

Optimization of Reaction Conditions for Yield and Selectivity

Key Optimization Parameters:

| Parameter | Importance in Synthesis of this compound |

| Temperature | Controlling temperature during nitration is critical to minimize the formation of di-nitro byproducts. Low temperatures are also often employed in bromination and fluorination reactions to enhance selectivity. |

| Solvent | The choice of solvent can significantly influence reaction rates and selectivity. For example, using a mixture of ether and methylene dichloride for purification can help isolate the desired isomer of 3-fluoro-4-nitrophenol. google.com Acetonitrile has been found to be a good solvent for certain regioselective bromination reactions. chemistryviews.org |

| Catalyst | The use of catalysts, such as Lewis acids in bromination or transition metals in fluorination, can dramatically affect the outcome of the reaction. mpg.dempg.de The choice of catalyst needs to be carefully tailored to the specific transformation. |

| Reagent Stoichiometry | Precise control over the amount of each reagent is necessary to prevent side reactions and ensure complete conversion of the starting material. |

| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time and quench the reaction before significant byproduct formation occurs. |

A study on the synthesis of related 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives highlighted the challenges of working with 3-fluoro-4-nitrophenol, noting that the fluorine atom ortho to the nitro group can be prone to hydrolysis under basic conditions. mdpi.comresearchgate.net This underscores the importance of carefully selecting reaction conditions to ensure the stability of the desired functional groups throughout the synthetic sequence.

Novel Catalytic and Photochemical Approaches to Aryl Halogenation/Nitration

Traditional methods for aryl halogenation and nitration often rely on harsh reagents and conditions, such as strong acids and elemental halogens, which can lead to issues with selectivity and the generation of hazardous waste. Modern research focuses on developing milder and more selective catalytic and photochemical alternatives.

Catalytic Approaches:

Recent advancements have introduced catalytic systems that facilitate halogenation and nitration under milder conditions with improved control. For instance, the ipso-nitration of arylboronic acids has emerged as a powerful technique. acs.org Iron-catalyzed ipso-nitration using visible light and an alkali metal salt like sodium nitrate (NaNO₃) as the nitrating agent provides a practical route to nitroaromatics under mild conditions. acs.org This method is notable for its broad substrate scope, including arylboronic acids, their pinacol (B44631) esters, and trifluoroborate salts, achieving high yields. acs.org Another approach involves the use of N-nitroheterocycles as bench-stable, recyclable nitrating reagents for the ipso-nitration of aryl- and heteroarylboronic acids, which can be achieved through both photocatalytic and metal-free protocols. acs.org

For halogenation, Lewis base catalysis using agents like N-halosuccinimides (NXS) offers a mild alternative to traditional methods. researchgate.net Furthermore, iodine(III)-mediated electrophilic chlorination, using a combination of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and aluminum chloride (AlCl₃), allows for the introduction of chlorine onto an aniline (B41778) core under non-acidic conditions. bohrium.com Such catalytic strategies could be adapted for the late-stage functionalization of a pre-formed fluoro-nitrophenol or a related intermediate in the synthesis of this compound.

Photochemical Approaches:

Photochemical methods, which utilize light to drive chemical reactions, offer unique pathways for synthesis. rsc.org These reactions can often be performed at room temperature, minimizing thermal side reactions. Aromatic ketone-catalyzed photochemical reactions represent a simple and efficient strategy. acs.orgnsf.gov In these processes, an excited aromatic ketone can react with various organic molecules, acting as a photocatalyst for transformations like radical cascade cyclizations. acs.orgnsf.gov

Visible-light-mediated organocatalysis provides another innovative route. For example, radicals can be generated from alkyl halides under blue light irradiation using a nucleophilic organocatalyst, which can then be used in C-C bond formation. nih.gov Photoinduced electron transfer processes have also been harnessed for aryl transfer reactions, which could be conceptually applied to the construction of complex aromatic systems. nih.gov These photochemical strategies provide pathways to generate reactive intermediates under exceptionally mild conditions, offering potential for highly selective halogenation and nitration steps in complex syntheses.

| Method | Key Reagents/Catalysts | Conditions | Advantages | Potential Application |

| Iron-Catalyzed Ipso-Nitration | Fe(III) catalyst, NaNO₃ | Visible light | Mild conditions, high yield, good functional group tolerance. acs.org | Nitration of an arylboronic acid precursor. |

| Photocatalytic Ipso-Nitration | N-nitroheterocycles, Ru-based photocatalyst or metal-free | Blue LEDs or 60 °C | Operationally simple, mild, regioselective, recyclable reagents. acs.org | Regiospecific nitration of a boronic acid derivative. |

| Iodine(III)-Mediated Halogenation | PIFA, AlCl₃ | Non-acidic, mild | Avoids strong acids, high efficiency. bohrium.com | Regioselective chlorination or bromination step. |

| Ketone-Catalyzed Photochemistry | Aromatic ketone (e.g., 7H-benzo[c]thioxanthen-7-one) | Blue LED irradiation (405 nm) | Mild, inexpensive catalyst, easy workup. acs.orgnsf.gov | Driving specific halogenation or nitration reactions via radical pathways. |

Purification Techniques for High Purity Isolation of this compound

Achieving high purity is critical for the final product. The isolation of this compound from reaction mixtures containing starting materials, by-products, and isomers requires effective purification techniques. Common methods include recrystallization, chromatography, and solvent extraction.

Recrystallization: This is a primary technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound and impurities at high temperatures but allow for the selective crystallization of the desired product upon cooling. acs.org For nitrophenols, solvent systems such as ethanol/water mixtures or hot hydrochloric acid have been used, though filtration can sometimes be challenging. orgsyn.org The success of recrystallization is often monitored by the sharpness of the melting point of the purified product. acs.org

Chromatography: Chromatographic methods are highly effective for separating complex mixtures and isolating high-purity compounds.

Column Chromatography: This technique, using a solid stationary phase like silica (B1680970) gel and a liquid mobile phase (eluent), is widely used for purification. smolecule.com A hexane/ethyl acetate (B1210297) eluent system is often effective for separating isomers of halogenated nitrophenols.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior separation for analytical and preparative purposes. Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase (e.g., methanol-water), is well-suited for separating halogenated phenols. asianpubs.org Optimizing factors like mobile phase composition, pH, and temperature is key to achieving effective separation. asianpubs.org

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful analytical tool for assessing the purity of volatile compounds like halogenated phenols and can be adapted for preparative-scale separations in some cases. researchgate.netmdpi.com

Solvent Extraction: This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For phenolic compounds, adjusting the pH of the aqueous phase is a key strategy. scispace.com At basic pH, the phenolic hydroxyl group is deprotonated, making the compound water-soluble and allowing it to be separated from non-acidic impurities. Subsequent acidification of the aqueous layer allows the purified phenol (B47542) to be extracted back into an organic solvent. scispace.com

Complex-Assisted Crystallization: This is an innovative technique that enhances the purity of crystallized products by using a complexing agent to prevent the incorporation of impurities into the crystal lattice. rsc.org For example, 3-aminobenzoic acid has been used as a complexing agent to prevent the co-crystallization of 3-nitrophenol (B1666305) with 4-nitrophenol, significantly improving the purity of the final product without reducing the yield. rsc.org

| Technique | Principle of Separation | Common Solvents/Phases | Advantages | Disadvantages |

| Recrystallization | Differential solubility in a solvent at different temperatures. | Ethanol/water, hydrochloric acid. orgsyn.org | Cost-effective, scalable. | Can be time-consuming, potential for product loss. |

| Column Chromatography | Differential adsorption to a stationary phase. | Stationary: Silica gel; Mobile: Hexane/ethyl acetate. smolecule.com | Good for isomer separation, versatile. | Can be labor-intensive, uses significant solvent volumes. |

| HPLC | Differential partitioning between stationary and mobile phases under high pressure. | Methanol-water mixtures. asianpubs.org | High resolution and purity, automatable. asianpubs.org | Higher cost, limited scalability for preparative work. |

| Solvent Extraction | Differential solubility in immiscible liquids, often pH-dependent. | Water, ether, methylene dichloride. scispace.com | Simple, rapid, good for initial cleanup. | Incomplete separation, can form emulsions. |

| Complex-Assisted Crystallization | Complexation of impurities to prevent their incorporation into the product crystal. | Aqueous systems with a specific complexing agent. rsc.org | High purity enhancement, no yield reduction. rsc.org | Requires a specific complexing agent, method development needed. |

Green Chemistry Principles in the Synthesis of Halogenated Nitrophenols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. royalsocietypublishing.org Applying these principles to the synthesis of halogenated nitrophenols can lead to safer, more efficient, and environmentally benign manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Use of Safer Reagents and Solvents: Traditional nitration employs a hazardous mixture of concentrated nitric and sulfuric acids. A greener alternative involves using calcium nitrate [Ca(NO₃)₂] in glacial acetic acid, which avoids strong mineral acids. wjpmr.com Similarly, for halogenation, generating the halogenating agent in situ from ammonium (B1175870) halides and hydrogen peroxide in acetic acid is a greener approach than using elemental bromine. cdnsciencepub.com The use of water or other green solvents in place of hazardous organic solvents like benzene (B151609) is also a critical goal. royalsocietypublishing.orgimist.ma

Energy Efficiency: Employing alternative energy sources can significantly reduce reaction times and energy consumption. Microwave-assisted synthesis, for example, can complete reactions in minutes that might otherwise take hours, often leading to higher yields and cleaner product profiles. wjpmr.commdpi.com

Catalysis: Using catalysts in small amounts is preferable to stoichiometric reagents. royalsocietypublishing.org As discussed in section 2.2.3, catalytic methods for nitration and halogenation are central to modern green synthesis, improving atom economy and reducing waste. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. royalsocietypublishing.org Reactions like ipso-nitration can be highly atom-economical compared to classical electrophilic aromatic substitution, which generates significant by-products.

Use of Renewable Feedstocks and Biocatalysis: While more challenging for this specific target, the use of renewable starting materials is a long-term goal. royalsocietypublishing.org Biocatalysis, which uses enzymes or whole cells to perform chemical transformations, offers high selectivity under mild conditions (e.g., in aqueous media at ambient temperature) and represents a promising area for future development in the synthesis of complex specialty chemicals. mdpi.com For instance, the reduction of nitrophenols can be achieved using green-synthesized metal nanoparticles as catalysts. sciepublish.comnih.gov

| Green Chemistry Principle | Conventional Method | Greener Alternative | Benefit |

| Safer Reagents (Nitration) | Concentrated H₂SO₄/HNO₃ mixture. wjpmr.com | Calcium nitrate [Ca(NO₃)₂] in glacial acetic acid. wjpmr.com | Avoids highly corrosive and hazardous acids. |

| Safer Reagents (Halogenation) | Elemental bromine (Br₂). imist.ma | H₂O₂ and ammonium bromide in acetic acid. cdnsciencepub.com | Avoids handling toxic and volatile elemental halogens. |

| Safer Solvents | Benzene, chlorinated solvents. royalsocietypublishing.orgimist.ma | Water, ethanol, or solvent-free conditions. imist.mamdpi.com | Reduces toxicity and environmental impact. |

| Energy Efficiency | Conventional heating (hours/days). mdpi.com | Microwave irradiation (minutes). mdpi.com | Drastically reduces reaction time and energy consumption. |

| Catalysis | Stoichiometric reagents. | Metal-catalyzed or organocatalytic reactions. acs.orgmdpi.com | Increases atom economy, reduces waste, allows for milder conditions. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Fluoro 4 Nitrophenol

Vibrational Spectroscopy Analysis (FTIR, Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, which includes both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups of 2-Bromo-3-fluoro-4-nitrophenol. The resulting spectra offer a unique molecular fingerprint based on the vibrational modes of the molecule. nih.govlongdom.org For similar molecules, such as 2,4-dichloro-6-nitrophenol, both FTIR and FT-Raman spectra have been successfully used for vibrational analysis, often aided by computational density functional theory (DFT) to assign the observed bands. nih.gov

The primary functional groups and their anticipated vibrational frequencies are:

O-H Stretching: The hydroxyl (-OH) group typically presents a broad absorption band in the FTIR spectrum, usually found between 3200 and 3600 cm⁻¹. The exact position and width of this band are highly indicative of hydrogen bonding interactions.

Aromatic C-H Stretching: Vibrations from the aromatic C-H bond are expected in the 3000–3100 cm⁻¹ region.

NO₂ Stretching: The nitro group (-NO₂) is characterized by two distinct stretching vibrations: an asymmetric stretch typically appearing between 1500–1570 cm⁻¹ and a symmetric stretch in the 1300–1370 cm⁻¹ range. researchgate.net

C=C Aromatic Ring Stretching: The stretching of carbon-carbon double bonds within the benzene (B151609) ring generally results in absorptions in the 1400–1600 cm⁻¹ range. researchgate.net

C-F and C-Br Stretching: The carbon-halogen stretching vibrations are typically found in the fingerprint region of the spectrum, at wavenumbers below 1200 cm⁻¹.

The molecular structure of this compound, featuring a hydroxyl group (a hydrogen bond donor), a nitro group, and an electronegative fluorine atom (both potential hydrogen bond acceptors), facilitates the formation of intricate hydrogen bonding networks. acs.orgnih.gov In the solid state, these interactions are expected to be significant. The characteristic broadness of the O-H stretching band in an FTIR spectrum is a direct result of these intermolecular forces, reflecting a variety of hydrogen bond strengths and geometries. nih.govmdpi.com Studies on other substituted phenols have shown that both inter- and intramolecular hydrogen bonds can be analyzed using vibrational spectroscopy. acs.orgcdnsciencepub.com For instance, in some ortho-substituted phenols, intramolecular hydrogen bonding is a dominant feature. longdom.orgacs.org The analysis of these spectral features provides valuable information on the molecular assembly in the condensed phase. cdnsciencepub.comrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural determination of this compound. It provides detailed information about the chemical environment and connectivity of the hydrogen, carbon, and fluorine nuclei.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic proton and the phenolic hydroxyl proton. The chemical shift of the aromatic proton will be influenced by the combined electronic effects of the bromo, fluoro, and nitro substituents. The hydroxyl proton's signal is often broad and its chemical shift can be dependent on factors like solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum will display six unique signals corresponding to the six carbon atoms of the aromatic ring. The chemical shifts of these carbons are dictated by the nature of the attached functional groups and their relative positions.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Chemical Shift (ppm) (Approx.) | Assignment | Chemical Shift (ppm) (Approx.) | Assignment |

| ~10.5 | -OH | ~152 | C-OH |

| ~8.1 | Ar-H | ~142 | C-NO₂ |

| ~138 | C-F | ||

| ~128 | C-H | ||

| ~118 | C-Br | ||

| ~112 | Aromatic C |

Note: The presented chemical shift values are illustrative and can vary based on the specific experimental conditions.

To unambiguously assign the NMR signals and confirm the molecular structure, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. While there is only one aromatic proton, long-range couplings might be observable.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively link the aromatic proton to its corresponding carbon on the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. HMBC is critical for confirming the substitution pattern, as it would show correlations from the aromatic proton to adjacent carbon atoms.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. The chemical shift of the fluorine atom in this compound is directly impacted by the electronic environment created by the adjacent bromo, hydroxyl, and nitro groups. The ¹⁹F NMR spectrum would exhibit a single resonance, and its precise chemical shift provides insight into the electronic nature of its surroundings. Furthermore, coupling between the fluorine nucleus and the nearby aromatic proton (³JF-H) and carbon nuclei (¹JF-C, ²JF-C, etc.) would offer additional structural confirmation.

Mass Spectrometry for Precise Elemental Composition and Fragmentation Pathways

Mass spectrometry (MS) is employed to determine the exact molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the confirmation of the molecular formula, C₆H₃BrFNO₃.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns that help in elucidating the molecular structure. The molecular ion peak (M⁺) would be observable, and its isotopic pattern, showing two peaks of nearly equal intensity, would be characteristic for a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Potential fragmentation pathways often involve the loss of stable neutral molecules or radicals:

Loss of the nitro group (NO₂)

Loss of a hydroxyl radical (·OH)

Loss of a bromine atom (·Br)

Loss of carbon monoxide (CO) from the phenolic ring

Analysis of the masses of these fragment ions provides corroborating evidence for the connectivity of the functional groups.

Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Supramolecular Interactions

Conformational Analysis in the Crystalline State

This subsection would focus on the specific conformation adopted by the this compound molecule within the crystal lattice. Key aspects would include the planarity of the phenyl ring and the torsion angles defining the orientation of the hydroxyl, nitro, bromo, and fluoro substituents relative to the ring. An interactive data table presenting these critical torsion angles would have been included.

Packing Analysis and Crystal Engineering Aspects

This subsection would analyze how individual molecules of this compound arrange themselves to form the crystal. The discussion would center on the various non-covalent interactions, such as hydrogen bonds (e.g., O-H···O), halogen bonds (e.g., C-Br···O), and π-π stacking interactions, that govern the supramolecular assembly. Understanding these interactions is crucial for crystal engineering, which seeks to design materials with specific properties based on their crystal structure. An interactive data table summarizing the key intermolecular contacts would have been provided.

Should the single-crystal X-ray diffraction data for this compound become publicly available in the future, a detailed and accurate article as per the requested outline could be generated.

Quantum Chemical and Theoretical Investigations of 2 Bromo 3 Fluoro 4 Nitrophenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the properties of molecular systems with a favorable balance of accuracy and computational cost. For 2-Bromo-3-fluoro-4-nitrophenol, DFT calculations, typically using hybrid functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are instrumental in painting a detailed picture of its molecular and electronic characteristics. srce.hrnih.gov

Optimization of Ground State Molecular Geometries

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. asianpubs.orgnih.gov

The optimized structure would reveal a planar or near-planar benzene (B151609) ring, slightly distorted due to the presence of bulky and electronegative substituents. The intramolecular interactions, such as a potential hydrogen bond between the phenolic hydroxyl group and the adjacent fluorine atom or the nitro group's oxygen, would significantly influence the final geometry. Studies on similar molecules, like 2-nitrophenol, confirm the presence of a strong intramolecular hydrogen bond that affects bond lengths and angles. researchgate.netresearchgate.net The bond lengths of C-Br, C-F, C-N, and O-H are of particular interest, as they are influenced by the electronic interplay of the substituents. For instance, the electron-withdrawing nature of the nitro group and halogens is expected to shorten the adjacent C-C bonds of the aromatic ring. asianpubs.org

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data based on Analogous Compounds) This table presents hypothetical data for illustrative purposes, derived from computational studies on similar halogenated nitrophenols. Actual experimental or calculated values may differ.

| Parameter | Predicted Value (Å / °) | Reference Compound(s) |

|---|---|---|

| C-Br Bond Length | ~1.89 - 1.92 | 2,6-dibromo-4-nitrophenol researchgate.net |

| C-F Bond Length | ~1.35 - 1.38 | Halogenated Phenols researchgate.net |

| C-N (Nitro) Bond Length | ~1.45 - 1.48 | 3-methyl-4-nitrophenol researchgate.net |

| O-H Bond Length | ~0.96 - 0.98 | 2-nitrophenol researchgate.net |

| C-C-Br Bond Angle | ~118 - 121 | Substituted Phenols asianpubs.org |

| C-C-F Bond Angle | ~119 - 122 | Halogenated Phenols researchgate.net |

Prediction of Vibrational Frequencies and Their Correlation with Experimental Data

Once the geometry is optimized, vibrational frequency calculations are performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. nih.govnih.gov These theoretical spectra are invaluable for interpreting experimental data. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations. nih.gov

For this compound, characteristic vibrational modes would include:

O-H stretching: This band would be sensitive to intramolecular hydrogen bonding. In similar ortho-substituted phenols, its frequency is often shifted compared to phenol (B47542) itself. researchgate.net

N-O stretching (asymmetric and symmetric): These are characteristic peaks for the nitro group. researchgate.net

C-X stretching (X = Br, F): These vibrations occur at lower frequencies and are indicative of the halogen substituents.

Aromatic C-H and C=C stretching: These are typical for the benzene ring.

Comparing the scaled theoretical frequencies with experimental FT-IR and FT-Raman spectra allows for a definitive assignment of the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.netscience.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. science.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the electron-withdrawing nitro and halogen groups are expected to lower the energy of the LUMO, which is typically localized over the nitroaromatic system, thereby decreasing the HOMO-LUMO gap and increasing its electrophilic character. nih.govmdpi.com

Analysis of the FMOs' spatial distribution reveals the most probable sites for electrophilic and nucleophilic attack. The HOMO density is often located on the phenol ring and the hydroxyl oxygen, while the LUMO density is concentrated around the nitro group and the carbon atoms of the ring. researchgate.netnih.gov

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative Data) This table presents hypothetical data for illustrative purposes, based on trends observed in similar molecules. nih.govmdpi.com

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -7.0 to -6.5 | Region of nucleophilic character (electron donation) |

| LUMO Energy | ~ -3.5 to -3.0 | Region of electrophilic character (electron acceptance) |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.0 | Indicates high reactivity and charge transfer potential |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. acs.orgacs.org

For this compound, the MEP map would show:

Negative potential (red/yellow): Concentrated around the oxygen atoms of the nitro group and the phenolic oxygen, indicating these are sites prone to electrophilic attack. acs.org

Positive potential (blue): Located around the phenolic hydrogen and potentially on the aromatic hydrogens, marking them as sites for nucleophilic attack. acs.org

Halogen atoms: Bromine and fluorine will exhibit regions of both positive (the "sigma-hole") and negative potential, influencing their ability to participate in halogen bonding and other intermolecular interactions. srce.hr

The MEP surface is a powerful tool for predicting how the molecule will interact with other reagents, solvents, and biological receptors. acs.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure in terms of localized orbitals. srce.hrnih.gov It quantifies charge transfer, hyperconjugative interactions, and deviations from the idealized Lewis structure. asianpubs.org

In this compound, NBO analysis would likely reveal:

Significant charge delocalization: Electron density from the lone pairs of the phenolic oxygen and the halogen atoms would be delocalized into the π* antibonding orbitals of the aromatic ring. srce.hrasianpubs.org This delocalization stabilizes the molecule and influences its reactivity.

Hyperconjugative interactions: The analysis quantifies the stabilization energy (E(2)) associated with these charge-transfer interactions. Strong interactions between the lone pair orbitals (n) of oxygen and halogens and the antibonding π* orbitals of the ring (n → π*) would confirm the electronic push-pull effect of the substituents. nih.gov

Atomic Charges: NBO provides a chemically intuitive picture of the charge distribution on each atom, complementing the MEP analysis. The carbon atom attached to the nitro group is expected to be highly positive, making it a likely site for nucleophilic attack. researchgate.net

Computational Studies of Reaction Mechanisms and Transition States

Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. DFT calculations can map out the entire potential energy surface for a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

For this compound, several reaction pathways could be investigated computationally:

Nitro Group Reduction: The reduction of the nitro group to an amino group is a fundamental transformation for nitroaromatic compounds. srce.hr Computational studies can model this multi-step process, which often involves radical intermediates, to determine the reaction pathway and the associated energy barriers. asianpubs.org Different catalyst surfaces (e.g., Ni, Pd, Au) can also be modeled to understand their effect on the reaction mechanism, distinguishing between direct NO bond dissociation and pathways involving hydrogenation to hydroxylamine (B1172632) intermediates. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The bromine atom, activated by the electron-withdrawing nitro group, is a potential leaving group in SNAr reactions. Computational modeling can elucidate the mechanism, which typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. nih.gov By calculating the energies of the reactants, the Meisenheimer intermediate, the transition states for its formation and decomposition, and the products, chemists can predict the feasibility and kinetics of such substitution reactions. nih.gov

Electrophilic Aromatic Substitution: While the ring is generally deactivated by the electron-withdrawing groups, theoretical studies can still predict the regioselectivity of electrophilic attack (e.g., halogenation). By comparing the activation energies for attack at different positions on the ring, the most likely product can be identified. The mechanism, whether a classic two-step process involving a σ-complex or a concerted pathway, can also be determined.

These computational investigations provide invaluable, atom-level insights into the reactivity of this compound, guiding synthetic efforts and deepening the fundamental understanding of its chemical behavior.

Thermodynamic and Kinetic Parameters for Key Transformations

There is currently no publicly available research that provides specific calculated thermodynamic data (such as enthalpy, entropy, or Gibbs free energy of formation or reaction) or kinetic parameters (like activation energies or rate constants) for key chemical transformations involving this compound. While studies on related molecules, such as fluoronitrophenols, have explored kinetic data for certain reactions, this information is not directly transferable. researchgate.net Theoretical investigations on other substituted phenols have calculated thermodynamic properties for their formation, but similar analyses for this compound are not documented. acs.org

Solvent Effects on Electronic Properties and Reactivity

The influence of solvents on the electronic properties and reactivity of chemical compounds is a significant area of computational study, often utilizing models like the Polarizable Continuum Model (PCM). researchgate.net Such models are applied to understand how the dielectric constant and specific interactions of a solvent can alter a molecule's electronic structure and, consequently, its reactivity. For related Schiff-base compounds derived from nitrophenols, solvent effects on energetic behaviors have been examined using DFT. researchgate.net However, a specific data table or detailed analysis quantifying the solvent effects on the electronic properties (like dipole moment, polarizability, or frontier molecular orbital energies) of this compound across a range of solvents is not available in the scientific literature.

Excited State Dynamics and Photophysical Properties

The photophysical properties of nitrophenols and their derivatives are of considerable interest, particularly concerning processes that occur upon photoexcitation. nih.gov

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of organic molecules. researchgate.netacs.org This method calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in UV-Vis spectroscopy. For numerous related Schiff bases and substituted phenols, TD-DFT has been successfully used to compute and interpret their UV-Vis spectra, often showing good agreement with experimental data. researchgate.netresearchgate.net Despite the utility of this method, there are no published studies that present a calculated electronic absorption spectrum or a data table of the electronic transitions, oscillator strengths, and involved molecular orbitals for this compound.

Ultrafast Spectroscopic Simulations and Excited-State Intramolecular Proton Transfer (ESIPT)

Excited-State Intramolecular Proton Transfer (ESIPT) is a critical photophysical process observed in many phenolic compounds containing a suitable proton acceptor group, leading to a large Stokes shift in their fluorescence spectra. nih.govscispace.com The study of ESIPT often involves ultrafast spectroscopic techniques and computational simulations to map the potential energy surfaces of the excited states. While the ortho-nitrophenol scaffold can, in some cases, facilitate such a proton transfer, there is no specific research, simulation data, or spectroscopic evidence in the available literature to suggest or analyze the occurrence of ESIPT in this compound. Investigations into the excited-state dynamics of this particular molecule have not been reported.

Reaction Mechanisms and Reactivity Profiles of 2 Bromo 3 Fluoro 4 Nitrophenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic aromatic substitution (EAS) on the 2-Bromo-3-fluoro-4-nitrophenol ring is complex due to the competing directing effects of the existing substituents. The hydroxyl group at C1 is a strongly activating ortho-, para-director. The bromine at C2 and fluorine at C3 are deactivating ortho-, para-directors. The nitro group at C4 is a strongly deactivating meta-director.

The two available positions for substitution are C5 and C6.

Position C6: This position is ortho to the activating hydroxyl group and para to the deactivating fluorine atom. It is also meta to the deactivating bromine and nitro groups. The strong activating effect of the hydroxyl group is the dominant influence, making C6 a highly favored position for electrophilic attack.

Position C5: This position is meta to the activating hydroxyl group and ortho to the deactivating fluorine and nitro groups. The directing effects of the hydroxyl, bromine, and nitro groups all disfavor substitution at C5.

Table 1: Directing Effects of Substituents for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | 1 | Activating | Ortho, Para |

| -Br | 2 | Deactivating | Ortho, Para |

| -F | 3 | Deactivating | Ortho, Para |

| -NO₂ | 4 | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution (SNAr) at the Halogenated Positions

The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway generally unavailable to simple aryl halides. libretexts.orgd-nb.info This reaction allows for the displacement of one of the halogen atoms by a nucleophile.

The rate and regioselectivity of SNAr reactions are highly dependent on the position of electron-withdrawing groups relative to the leaving group. masterorganicchemistry.com The reaction is significantly accelerated when these groups are located at positions ortho or para to the halogen atom, as this allows for the effective stabilization of the negatively charged reaction intermediate. libretexts.orgmasterorganicchemistry.com

Bromine at C2: The bromine atom is positioned ortho to the hydroxyl group and para to the strongly electron-withdrawing nitro group. The para-nitro group provides substantial activation for the displacement of the bromide ion.

Fluorine at C3: The fluorine atom is positioned meta to the nitro group. Electron-withdrawing groups in the meta position have a much smaller activating effect on SNAr reactivity because they cannot directly delocalize the negative charge of the intermediate through resonance. libretexts.orgmasterorganicchemistry.com

While fluorine is typically a better leaving group than bromine in SNAr reactions (the "element effect") due to its high electronegativity which facilitates the initial nucleophilic attack, the positional activation by the nitro group is the dominant factor in this molecule. masterorganicchemistry.comscience.gov Consequently, nucleophilic attack is overwhelmingly favored at the C2 position, leading to the substitution of the bromine atom.

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition Step: A nucleophile attacks the electron-deficient carbon atom bonded to the bromine (C2), breaking the aromaticity of the ring and forming a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. libretexts.org This initial attack is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step: In a subsequent fast step, the leaving group (bromide anion) is expelled from the intermediate, and the aromaticity of the ring is restored, yielding the final substitution product.

Since the reaction occurs at a planar, sp²-hybridized carbon center, the substitution does not involve a stereocenter unless the incoming nucleophile or the resulting product is inherently chiral.

Redox Chemistry and Radical Pathway Investigations

The redox behavior of this compound is primarily characterized by the chemistry of its nitro and phenolic functional groups.

The phenolic hydroxyl group is a potential site for hydrogen abstraction. In the presence of suitable radical initiators or under photolytic conditions, the relatively weak O-H bond can undergo homolytic cleavage to generate a phenoxyl radical. The stability of this radical would be influenced by the electronic effects of the ring substituents. While electron-withdrawing groups generally destabilize radicals, the potential for resonance delocalization across the aromatic system provides a degree of stabilization. The formation of such phenoxyl radicals is a key step in many oxidative and degradation pathways of phenolic compounds.

The photochemistry of nitroaromatic compounds is well-studied. Upon absorption of UV light, this compound is expected to undergo reactions initiated by the excitation of the nitro group. acs.org For ortho-nitrobenzyl compounds, photolysis often proceeds through the formation of a transient quinonoid or aci-nitro intermediate, which can then rearrange to form nitroso species. acs.orgacs.org This pathway can lead to the release of the other ring substituents or ring fragmentation, generating a variety of radical species.

Furthermore, the carbon-halogen bonds can also be susceptible to photolytic cleavage. The absorption of light energy can promote the homolysis of the C-Br or C-F bond to generate an aryl radical and a halogen radical. This process can initiate radical chain reactions or lead to the formation of dehalogenated or rearranged products. The generation of highly reactive aryl radicals via photolysis is a known pathway for some halogenated aromatic compounds. medchemexpress.com

Acid-Base Equilibrium and Proton Transfer Dynamics of the Phenolic Hydroxyl Group

The acidity of the phenolic hydroxyl group in this compound is a critical parameter influencing its reactivity and interaction in chemical and biological systems. This acidity is defined by the acid dissociation constant (pKa), which reflects the equilibrium of the proton transfer from the hydroxyl group to a base, typically water.

Detailed Research Findings

A thorough review of the scientific literature did not yield specific experimental or computationally derived pKa values for this compound. Consequently, a quantitative data table for its acid-base equilibrium cannot be presented. However, the acidity of this compound can be qualitatively assessed by examining the electronic effects of its substituents.

The phenolic hydroxyl group's acidity is significantly influenced by the presence of electron-withdrawing groups on the aromatic ring. In the case of this compound, the bromo, fluoro, and nitro groups all contribute to an increase in acidity compared to phenol (B47542) itself. These groups stabilize the resulting phenoxide anion through inductive and/or resonance effects, thereby facilitating the deprotonation of the hydroxyl group.

Nitro Group (-NO2): The nitro group at the para-position is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). This delocalizes the negative charge of the phenoxide ion over the aromatic ring and the nitro group, significantly stabilizing the conjugate base and thus lowering the pKa.

Bromo (-Br) and Fluoro (-F) Groups: The halogen atoms at the ortho- and meta-positions are also electron-withdrawing, primarily through their inductive effects (-I). Fluorine is more electronegative than bromine, exerting a stronger inductive pull. These effects further enhance the acidity of the phenolic proton.

Given the combined influence of these three electron-withdrawing substituents, it is anticipated that this compound would be a considerably stronger acid than phenol (pKa ≈ 10) and likely more acidic than 4-nitrophenol (B140041) (pKa ≈ 7.15). For comparison, the predicted pKa of a related compound, 2-fluoro-4-nitrophenol, is approximately 5.67. chemicalbook.com The additional bromo group in this compound would be expected to lower the pKa even further.

The dynamics of proton transfer from the phenolic hydroxyl group are directly related to its acidity. For highly acidic phenols, the rate of proton transfer to a suitable base is generally very fast, often diffusion-controlled in aqueous solutions. However, without specific experimental data, a detailed discussion of the proton transfer dynamics for this compound remains speculative.

Interactive Data Table

As no specific experimental data for the acid-base equilibrium of this compound was found in the reviewed literature, a data table cannot be generated.

Applications of 2 Bromo 3 Fluoro 4 Nitrophenol in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

No specific studies were found that utilize 2-Bromo-3-fluoro-4-nitrophenol as a synthetic building block for complex molecules.

Precursor for Pharmacologically Relevant Scaffolds (excluding clinical data)

No documented synthesis pathways originating from this compound to produce pharmacologically relevant scaffolds were identified in the available literature. Research on related compounds, such as 3-fluoro-4-nitrophenol (B151681), has shown its use as an intermediate in the synthesis of potential antitubercular agents, but this cannot be directly extrapolated to the title compound.

Intermediate in Agrochemical and Material Science Chemistry

While halogenated nitrophenols as a class are recognized as important intermediates in agrochemical and material science, no specific examples involving this compound have been documented. chemicalbook.com A patent for the isomer 2-Bromo-4-fluoro-6-nitrophenol describes its potential for broad-spectrum bactericidal and herbicidal activity, highlighting the importance of specific isomer structure for function. google.com

Derivatization for Novel Functional Materials (excluding properties)

There is no available information on the specific derivatization of this compound for the creation of novel functional materials.

Reagent in Catalytic Cycles (e.g., ligand, co-catalyst)

No literature could be found that describes the use of this compound as a reagent, ligand, or co-catalyst in any catalytic cycles.

Environmental Transformation and Degradation Pathways of Halogenated Nitrophenols

Photochemical Degradation in Aqueous and Atmospheric Environments

Photochemical degradation, or photolysis, is a primary pathway for the transformation of many aromatic pollutants in environments exposed to sunlight, such as the upper layers of water bodies and the atmosphere. Nitrophenols are known to absorb sunlight, initiating chemical reactions that lead to their degradation. The atmospheric half-lives for nitrophenols are estimated to be between 3 and 18 days, with photolysis being a key removal process. cdc.gov In near-surface fresh water, the photolysis half-life can range from one to eight days. cdc.gov

The photochemical degradation of halogenated nitrophenols is initiated by the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. This excitation can lead to the cleavage of chemical bonds, primarily the carbon-nitro (C-NO2) or carbon-halogen (C-X) bonds.

In the case of 2-bromo-3-fluoro-4-nitrophenol, two primary photolytic pathways are plausible:

Homolytic cleavage of the C-Br bond: This is considered a likely primary step due to the C-Br bond being weaker than both the C-F and C-NO2 bonds. This would result in a fluorinated nitrophenyl radical and a bromine radical.

Homolytic cleavage of the C-NO2 bond: This pathway is also common for nitrophenols and would yield a bromo-fluorophenyl radical and nitrogen dioxide (•NO2).

Following initial bond cleavage, the resulting highly reactive radicals can undergo a variety of secondary reactions. These include abstracting hydrogen atoms from water to form debrominated (3-fluoro-4-nitrophenol) or denitrated (2-bromo-3-fluorophenol) intermediates, reacting with molecular oxygen to form peroxy radicals, or reacting with other organic matter. Further degradation can lead to the formation of hydroxylated intermediates, such as catechols and hydroquinones, followed by aromatic ring cleavage to produce smaller aliphatic acids and eventually carbon dioxide.

Table 1: Plausible Photodegradation Products of this compound

| Initial Degradation Pathway | Primary Intermediates | Subsequent Products |

|---|---|---|

| C-Br Bond Cleavage (Debromination) | 3-fluoro-4-nitrophenol (B151681) | Hydroxylated nitrophenols, Ring-opened aliphatic compounds |

| C-NO2 Bond Cleavage (Denitration) | 2-bromo-3-fluorophenol | Bromo-fluoro-catechols, Ring-opened aliphatic compounds |

| Hydroxylation | Bromo-fluoro-nitrocatechols | Ring-opened aliphatic compounds, CO2 |

The rate and efficiency of photochemical degradation are highly dependent on environmental conditions.

Light Intensity: The rate of direct photolysis is directly proportional to the intensity of incident light. Higher light intensity, such as that found in clear, shallow waters or during peak daylight hours in the atmosphere, will accelerate the degradation process. Factors that reduce light penetration, such as high turbidity or the presence of dissolved organic matter in water, can decrease the photolysis rate. pjoes.com

pH: The pH of the aqueous environment is a critical factor. Phenolic compounds are weak acids and exist in equilibrium between their protonated (phenolic) and deprotonated (phenolate) forms. This equilibrium is governed by the compound's pKa value. The two forms have different light absorption characteristics and quantum yields, which can significantly alter the photolysis rate. For many nitrophenols, degradation is faster under acidic conditions. deswater.com The pH also influences the generation and reactivity of secondary species like hydrated electrons, which play a role in the degradation of bromophenols. researchgate.net

Chemical Oxidation and Reduction Pathways

In addition to photolysis, halogenated nitrophenols can be transformed through chemical oxidation and reduction reactions in the environment.

Oxidation: Advanced Oxidation Processes (AOPs) involving highly reactive species like hydroxyl radicals (•OH) are a major degradation pathway. Hydroxyl radicals can be generated in the environment through various mechanisms, including the photolysis of nitrate (B79036) and dissolved organic matter. The reaction of •OH with aromatic compounds typically proceeds via electrophilic addition to the aromatic ring, forming a hydroxylated radical intermediate. For 4-nitrophenol (B140041), this leads to the formation of intermediates like 4-nitrocatechol. copernicus.org In the case of this compound, the presence of three electron-withdrawing groups (-Br, -F, -NO2) deactivates the ring towards electrophilic attack, which may slow the rate of oxidation compared to phenol (B47542) itself. However, oxidation by potent species like •OH remains a viable degradation pathway, leading to hydroxylation, denitration, dehalogenation, and eventual ring cleavage.

Reduction: Under anaerobic or reducing conditions, such as those found in anoxic sediments, groundwater, or certain industrial waste streams, the primary transformation pathway for nitroaromatic compounds is the reduction of the nitro group. Zero-valent iron (ZVI), a strong reducing agent that can be naturally present in some mineral formations or introduced for remediation, is highly effective at reducing the nitro group. nm.gov The reaction proceeds through nitroso and hydroxylamino intermediates to form the corresponding amine. nm.gov Therefore, a likely reduction product of this compound is 2-bromo-3-fluoro-4-aminophenol. This transformation significantly reduces the toxicity of the compound and alters its environmental mobility and subsequent degradation pathways. nm.gov

Abiotic Transformation Processes in Natural Systems

Abiotic transformation refers to degradation processes that occur without the direct involvement of microorganisms. For this compound, these processes are dominated by the photochemical and chemical redox reactions described above.

Hydrolysis: Hydrolysis is the reaction with water that can lead to the cleavage of bonds. For halogenated aromatic compounds, the rate of hydrolysis is generally slow under typical environmental conditions (neutral pH, ambient temperature). The C-F bond is extremely resistant to hydrolysis, while the C-Br bond is more susceptible. However, compared to photolysis and reduction, hydrolysis of the C-Br or C-NO2 groups on a phenol ring is likely a minor degradation pathway unless facilitated by extreme pH conditions or high temperatures. google.com

Reactions with Minerals: In soils and sediments, abiotic degradation can occur via reactions with naturally occurring minerals. Iron-bearing minerals, such as magnetite and iron sulfides, can facilitate reductive transformations. nih.gov These minerals can act as electron donors, promoting the reduction of the nitro group in a manner similar to ZVI, especially under anoxic conditions. This makes abiotic reduction a potentially significant fate process for this compound that may leach into groundwater or settle in sediments.

Comparative Analysis with Related Halogenated and Nitrated Aromatics

The environmental fate of this compound can be contextualized by comparing it with related aromatic compounds.

Effect of Halogen Substitution: The type of halogen significantly influences a molecule's stability. The strength of the carbon-halogen bond increases in the order C-I < C-Br < C-Cl < C-F. Consequently, the C-F bond in this compound is highly stable and resistant to cleavage. nih.gov The C-Br bond is considerably weaker, making it the more likely site for photolytic or reductive dehalogenation. nih.gov Therefore, the compound is expected to be more persistent than an iodinated analog but less persistent than a purely fluorinated or chlorinated one, assuming dehalogenation is a key degradation step. Brominated aromatic compounds are generally considered persistent and bioaccumulative pollutants. fapu.de

Effect of Nitro Group Substitution: The nitro group is strongly electron-withdrawing, which makes the aromatic ring electron-deficient. This property has two opposing effects: it deactivates the ring against electrophilic attack (e.g., by •OH), potentially slowing oxidative degradation, but it activates the molecule for reduction. Compared to a mononitrophenol, dinitrophenols like 2,4-dinitrophenol (B41442) (2,4-DNP) are generally more resistant to biodegradation but can be transformed abiotically. nih.govresearchgate.net The single nitro group on this compound makes it highly susceptible to reduction.

Table 2: Comparative Properties of Related Aromatic Pollutants

| Compound | Key Structural Features | Primary Degradation Pathways | Relative Persistence |

|---|---|---|---|

| 4-Nitrophenol | Single nitro group | Photolysis, Oxidation (•OH), Reduction | Moderate |

| 2,4,6-Tribromophenol | Three bromine atoms | Photolysis (debromination) | High |

| 2,4-Dinitrophenol (2,4-DNP) | Two nitro groups | Reduction, Resistant to oxidation | High |

| This compound | Br, F, and NO2 groups | Photolysis (debromination), Reduction | Expected to be High |

| Perfluorooctanoic acid (PFOA) | Multiple C-F bonds | Highly resistant to degradation | Extremely High |

The combination of a bromine atom, a fluorine atom, and a nitro group on a phenol ring creates a molecule with complex reactivity. The likely primary degradation pathways involve photolytic cleavage of the C-Br bond in sunlit environments and reduction of the nitro group in anoxic environments. The strong C-F bond suggests that fluorine will likely remain on the aromatic ring during the initial stages of degradation, potentially leading to the formation of persistent fluorinated intermediates.

Future Research Directions and Emerging Paradigms in 2 Bromo 3 Fluoro 4 Nitrophenol Studies

Development of Stereoselective Syntheses

The creation of chiral molecules with high enantiomeric or diastereomeric purity is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other biologically active compounds. While 2-Bromo-3-fluoro-4-nitrophenol itself is achiral, it serves as a valuable precursor for the synthesis of more complex, chiral derivatives. Future research is poised to focus on the development of stereoselective methodologies that utilize this compound as a key building block.

The diverse reactivity of nitro compounds makes them ideal candidates for asymmetric transformations. frontiersin.org Organocatalysis, in particular, has emerged as a powerful tool for the stereoselective synthesis of molecules containing nitro groups. frontiersin.orgnih.gov One promising direction is the application of organocatalytic conjugate addition reactions to nitroalkenes derived from this compound. nih.gov This could lead to the formation of highly functionalized, chiral nitro compounds. Furthermore, multicomponent reactions offer an efficient pathway to construct complex molecular scaffolds in a single step. nih.gov The development of stereoselective four-component reactions involving derivatives of this compound could provide access to novel, polysubstituted heterocyclic compounds with potential pharmacological applications. nih.gov

| Synthetic Strategy | Potential Application | Key Advantage |

| Organocatalytic Conjugate Addition | Synthesis of chiral nitrocyclopropanes and other functionalized nitro compounds. nih.gov | High stereoselectivity under mild, metal-free conditions. |

| Asymmetric Nitro-Mannich Reaction | Access to enantiomerically enriched bioactive amines after reduction of the nitro group. frontiersin.org | Provides access to valuable chiral building blocks for the pharmaceutical industry. frontiersin.org |

| Multicomponent Reactions | Rapid assembly of complex, functionalized dihydropyrroles and other heterocycles. nih.gov | High atom economy and efficiency by forming multiple bonds in a single operation. nih.gov |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. The development of advanced spectroscopic probes for real-time, in-situ monitoring of reactions involving this compound is a critical area for future investigation. Such tools can provide invaluable insights into reaction progress, intermediate formation, and the influence of various parameters.

Given its aromatic structure and potential for derivatization, derivatives of this compound could be monitored using several advanced spectroscopic techniques. mdpi.com

UV-Vis Spectroscopy : While basic, advanced applications of UV-Vis spectroscopy can be used to monitor changes in conjugation and the concentration of aromatic species during a reaction. mdpi.comsustainability-directory.com

Raman Spectroscopy : This technique is particularly powerful for monitoring reactions in aqueous solutions and provides detailed molecular-level information by probing vibrational modes. mdpi.com It is well-suited for studying reactions under operando conditions. sustainability-directory.com

Fluorescence Spectroscopy : By incorporating a fluorophore, derivatives of this compound could be transformed into fluorescent probes. nih.govnih.gov Changes in the fluorescence signal upon reaction, for instance in a nucleophilic aromatic substitution (SNAr) reaction, would allow for highly sensitive real-time monitoring. nih.gov The design of probes with changeable π-conjugated systems can lead to a distinct and predictable alteration in the spectroscopic signal. nih.gov

| Spectroscopic Technique | Information Provided | Suitability for this compound Reactions |

| Advanced UV-Vis Spectroscopy | Concentration of aromatic species, changes in electronic structure. sustainability-directory.com | Suitable for monitoring reactions where the aromatic system is altered. |

| Raman Spectroscopy | Molecular-level vibrational information, structural changes. mdpi.com | Ideal for in-situ monitoring, including in aqueous media, to track bond formation/breaking. sustainability-directory.com |

| Fluorescence Spectroscopy | Highly sensitive detection of reaction progress, analyte detection. nih.gov | Applicable if the compound is derivatized to create a fluorescent probe that responds to the reaction. |

Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Syntheses

The intersection of artificial intelligence (AI) and chemistry is rapidly advancing, offering powerful new tools for predicting chemical reactivity and designing synthetic pathways. nih.gov Machine learning (ML) models, trained on vast datasets of chemical reactions, can identify patterns and predict the outcomes of new reactions with increasing accuracy. aip.org This predictive capability is highly relevant for a molecule like this compound, with its multiple reactive sites.

Future research will likely involve the application of ML algorithms to:

Predict Reaction Outcomes : Given a set of reactants including a this compound derivative, ML models can predict the major products, and in some cases, reaction yields. aip.orgbeilstein-journals.org

Optimize Reaction Conditions : AI can be used to suggest optimal reaction conditions (e.g., solvent, temperature, catalyst) to improve yield and selectivity, moving towards the concept of "self-driving chemistry labs". beilstein-journals.org

Design Novel Synthetic Routes : Retrosynthesis models based on deep learning can propose novel and efficient synthetic pathways to target molecules starting from this compound. aip.orgbeilstein-journals.org These models can learn from extensive reaction databases to suggest plausible reaction steps. aip.org

The development of predictive models often follows a two-stage approach: first, filtering for plausible reactions, and then ranking them to identify the most likely productive pathways. neurips.cc This data-driven approach has the potential to significantly accelerate the discovery and optimization of new synthetic methodologies involving this compound. nih.gov

Exploration of Non-Covalent Interactions and Supramolecular Assembly in Material Science Contexts

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, are fundamental forces that govern the self-assembly of molecules into ordered, functional supramolecular structures. mdpi.com The unique combination of a hydroxyl group (hydrogen bond donor/acceptor), a bromine atom (potential halogen bond donor), and a nitro-substituted aromatic ring (π-acidic) makes this compound an excellent candidate for studies in supramolecular chemistry and materials science. umd.educhemrxiv.org

Future research in this area will focus on:

Crystal Engineering : Investigating how the interplay of different non-covalent interactions directs the packing of this compound derivatives in the solid state. The bromine atom can act as a σ-hole donor, forming halogen bonds with electron donors. chemrxiv.org

Supramolecular Polymers and Gels : Utilizing the directed nature of these interactions to assemble monomers of this compound derivatives into one-, two-, or three-dimensional networks, leading to the formation of novel functional materials. northwestern.edu

Metal-Phenolic Networks (MPNs) : Exploring the coordination of the phenolic group with various metal ions to form robust, self-assembled MPN films and particles. keaipublishing.com These materials are of interest for applications in coatings and controlled release. keaipublishing.com The study of supramolecular assembly of nitrophenols with materials like carbon nitride has already shown promise for catalytic applications. nso-journal.org

The ability to control the assembly of molecules at the nanoscale is crucial for creating new materials with tailored properties for applications in electronics, sensing, and catalysis. umd.edu

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules, enabling the rational design of new compounds with desired properties before their synthesis. iosrjournals.org For this compound, computational methods can be employed to design novel derivatives with fine-tuned reactivity profiles.

Key areas for future computational research include:

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) : Developing models that correlate the structural features of this compound derivatives with their reactivity or physical properties. iosrjournals.org This involves calculating various molecular descriptors to predict behavior.

Density Functional Theory (DFT) Studies : Using DFT to calculate electronic properties, such as molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO), to understand and predict the regioselectivity of reactions like electrophilic or nucleophilic aromatic substitution. researchgate.netscielo.org.mx

Reaction Mechanism Elucidation : Computationally modeling reaction pathways to determine activation barriers and transition state geometries. mdpi.com This can provide a detailed understanding of reaction mechanisms and help in designing catalysts or modifying substrates to favor desired outcomes.

By systematically modifying the substituents on the aromatic ring in silico, researchers can screen a large number of potential derivatives and identify promising candidates for synthesis with tailored electronic and steric properties for specific applications. mdpi.comnih.gov

| Computational Method | Objective | Predicted Outcome |

| QSAR/QSPR | Correlate structure with activity or properties. iosrjournals.org | Predictive models for properties like parachor or reactivity. iosrjournals.org |

| Density Functional Theory (DFT) | Analyze electronic structure and predict reactive sites. scielo.org.mx | Maps of electrostatic potential, HOMO/LUMO energies, Fukui functions. researchgate.netscielo.org.mx |

| Reaction Pathway Modeling | Elucidate reaction mechanisms and calculate energy barriers. mdpi.com | Identification of transition states and prediction of reaction kinetics. |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-bromo-3-fluoro-4-nitrophenol to improve yield and regioselectivity?

- Methodological Answer : Synthesis typically involves sequential halogenation, fluorination, and nitration of phenol derivatives. Regioselectivity can be enhanced using directing groups or catalysts. For example, bromination at the ortho position can be controlled via steric hindrance from bulky substituents, while nitration at the para position is influenced by electron-withdrawing groups like fluorine. Use HPLC to monitor intermediate purity and adjust reaction conditions (e.g., temperature, solvent polarity) to minimize side products .

Q. What purification techniques are recommended for isolating this compound with high purity (>98%)?

- Methodological Answer : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) effectively separates nitro and bromo byproducts. Recrystallization in ethanol/water mixtures (7:3 v/v) at low temperatures (<5°C) enhances crystal purity. Confirm purity via melting point analysis (expected range: 120–125°C) and HPLC (retention time ~12.3 min) .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows distinct aromatic proton splitting patterns (δ 8.2–7.4 ppm) due to fluorine’s deshielding effect. F NMR confirms fluorine substitution (δ -110 to -115 ppm).

- MS : High-resolution ESI-MS ([M-H]⁻ at m/z 235.92) validates molecular weight.

- FTIR : Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How do substituent positions (e.g., bromo at C2 vs. C4) influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing nitro group at C4 activates the ring for substitution but directs nucleophiles to C1 or C3. Bromine at C2 creates steric hindrance, reducing reactivity at adjacent positions. Computational modeling (DFT) predicts charge distribution, while kinetic studies under varying pH (e.g., NaOH/EtOH) quantify activation barriers. Compare with analogs like 4-bromo-2-fluoro-6-nitrophenol to isolate positional effects .